MC-Val-Cit-PAB-VX765 is derived from the parent compound MC-Val-Cit-PAB-OH, which is synthesized through solid-phase peptide synthesis techniques. This compound belongs to a class of cathepsin B-cleavable linkers that are designed for the targeted delivery of cytotoxic drugs in cancer therapy. Its classification as a peptide linker makes it integral in the synthesis of ADCs, where it serves to connect the drug with an antibody or other targeting moieties.
The synthesis of MC-Val-Cit-PAB-VX765 involves several key steps, primarily utilizing solid-phase peptide synthesis (SPPS) techniques. The process begins with the formation of Fmoc-Val-Cit-OH as an intermediate, which is then coupled with para-aminobenzyl alcohol to yield the desired linker structure.
The molecular formula for MC-Val-Cit-PAB-VX765 is , with a molecular weight of approximately 572.66 g/mol. The structural components include:
The compound typically appears as a white to almost white powder or crystalline solid .
MC-Val-Cit-PAB-VX765 undergoes specific enzymatic reactions that are crucial for its function in drug delivery systems. The primary reaction involves cleavage by cathepsin B, an enzyme prevalent in lysosomes, which selectively hydrolyzes the linker to release the conjugated drug within targeted cells:
The mechanism of action for MC-Val-Cit-PAB-VX765 revolves around its ability to selectively target cancer cells via ADCs:
MC-Val-Cit-PAB-VX765 is primarily utilized in:
The versatility and efficiency of MC-Val-Cit-PAB-VX765 make it an important compound in modern therapeutic strategies aimed at improving cancer treatment outcomes through targeted delivery systems .
MC-Val-Cit-PAB-VX765 has the molecular formula C₅₃H₇₁ClN₁₀O₁₄ and a molecular weight of 1107.66 g/mol. Its structure features four distinct modules:
O=C1C=CC(N1CCCCCC)=O
Key physicochemical properties include:
The compound’s 3D conformation is critical for its function. Stereochemistry at the Val and Cit residues (S-configuration) ensures optimal substrate recognition by cathepsin B, while the PAB spacer enables efficient self-immolation after enzymatic cleavage [5] .
Table 1: Structural and Physicochemical Properties of MC-Val-Cit-PAB-VX765
Property | Specification |
---|---|
Molecular Formula | C₅₃H₇₁ClN₁₀O₁₄ |
Molecular Weight | 1107.66 g/mol |
Exact Mass | 1106.4840 Da |
Elemental Composition | C 57.47%; H 6.46%; Cl 3.20%; N 12.65%; O 20.22% |
SMILES | O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O |
Solubility Profile | Soluble in DMSO; insoluble in water |
Storage Stability | >2 years at -20°C (desiccated, dark) |
The development of MC-Val-Cit-PAB-VX765 builds on three generations of ADC technology:
The Val-Cit-PAB linker, first validated in FDA-approved ADCs (e.g., Adcetris®), became a gold standard due to its:
MC-Val-Cit-PAB-VX765 diverges from conventional tubulin-targeting payloads (e.g., MMAE) by employing VX765, a caspase-1/4 inhibitor. This shift addresses inflammation-driven cancers where caspase-mediated pyroptosis and IL-1β secretion fuel tumor progression. The maleimide-thiol conjugation chemistry enables stable antibody coupling (DAR ~3.5–4), mirroring techniques used in polatuzumab vedotin [1] [7] .
Table 2: Evolution of Val-Cit-PAB Linker in Approved ADCs
ADC (Generic Name) | Target | Payload | Indication | Key Advancement |
---|---|---|---|---|
Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin lymphoma | Proven protease-cleavable linker tech |
Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Diffuse large B-cell lymphoma | Optimized DAR and stability |
MC-Val-Cit-PAB-VX765* | Various | VX765 | Investigational | Novel anti-inflammatory payload |
*Research compound; not yet approved [3] [7].
Maleimide (MC) Cap
The maleimide hexanoyl group enables covalent conjugation to cysteine sulfhydryl groups on antibodies via Michael addition. This forms stable thioether bonds with:
Val-Cit Dipeptide Linker
This dipeptide serves as a protease substrate for cathepsin B, which is:
Para-Aminobenzyl (PAB) Spacer
Following dipeptide cleavage, PAB undergoes 1,6-elimination:
VX765 Payload
VX765 (Belnacasan) is a prodrug of VRT-043198, a potent caspase-1/4 inhibitor:
Table 3: Functional Roles of MC-Val-Cit-PAB-VX765 Components
Component | Chemical Function | Biological Role |
---|---|---|
Maleimide (MC) | Thiol-reactive conjugation handle | Stable antibody coupling (DAR ~4) |
Val-Cit dipeptide | Cathepsin B substrate | Tumor-specific enzymatic cleavage |
PAB spacer | Self-immolative linker | Spontaneous payload release post-cleavage |
VX765 | Caspase-1/4 inhibitor prodrug | Suppresses IL-1β, IL-18, and pyroptosis in tumors |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: